Dexamethasone valerate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19+,20+,21+,24+,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHRLVCMMWUAJD-OMPPIWKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022904 | |
| Record name | Dexamethasone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33755-46-3 | |
| Record name | (11β,16α)-9-Fluoro-11,21-dihydroxy-16-methyl-17-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33755-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone valerate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033755463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamethasone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI7CP949NN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Interactions of Dexamethasone Valerate
Glucocorticoid Receptor Binding Kinetics and Thermodynamics
The interaction between dexamethasone (B1670325) valerate (B167501) and the glucocorticoid receptor is the pivotal first step in its mechanism of action. This binding is characterized by specific kinetic and thermodynamic properties that dictate the potency and duration of its effects.
The affinity of a corticosteroid for the glucocorticoid receptor is a key determinant of its potency. The addition of an ester group, such as a valerate, can significantly alter this binding. Research on various steroids has shown that elongating the ester chain at positions C-17 or C-21, for instance from acetate (B1210297) to valerate, leads to an increase in both the binding affinity for the GR and the lipophilicity of the steroid. nih.gov This enhanced affinity means that dexamethasone valerate can effectively bind to and activate the receptor, often at lower concentrations than its parent compound. While all 21-esters tend to show lower binding affinity than their parent alcohol, 17-esters like betamethasone (B1666872) valerate demonstrate increased affinity. nih.gov The valerate ester modification in this compound is designed to enhance its pharmacological profile. patsnap.com
Table 1: Comparative Glucocorticoid Receptor Binding Affinity Note: Specific quantitative data for this compound is not broadly available in comparative literature. The data presented illustrates the principle of how esterification affects binding affinity relative to parent compounds.
| Compound | Relative Binding Affinity (RBA) | Key Structural Feature |
|---|---|---|
| Hydrocortisone (B1673445) | 1.0 | Parent alcohol |
| Dexamethasone | ~25 | 9α-fluoro, 16α-methyl groups |
| Betamethasone | ~25-40 | Stereoisomer of Dexamethasone |
This table is illustrative, based on the principle that 17-esterification tends to increase binding affinity. nih.gov
The binding of this compound to the glucocorticoid receptor, a ligand-activated transcription factor, induces significant conformational changes in the receptor protein. elifesciences.orgbiorxiv.org In its inactive state, the GR resides in the cytoplasm, complexed with chaperone proteins like heat shock proteins (HSPs). patsnap.comsymbiosisonlinepublishing.com
The binding of a ligand like this compound to the receptor's ligand-binding domain (LBD) triggers a multi-step process:
Conformational Shift : The ligand binding induces a specific conformational change in the LBD. biorxiv.orgnih.gov This alteration is crucial for the subsequent steps of receptor activation.
Dissociation of Chaperones : The new conformation causes the GR to dissociate from the HSP complex. patsnap.com
Nuclear Translocation : Freed from the chaperone proteins, the activated ligand-receptor complex translocates from the cytoplasm into the nucleus. patsnap.compatsnap.com This movement allows it to interact with the cell's genetic material. The altered conformation of the LBD, particularly the positioning of its C-terminal helix (helix 12), is critical for creating a surface that can bind to co-regulator proteins and DNA. elifesciences.orgbiorxiv.org
This ligand-induced dynamic process is essential for transforming the receptor from an inert cytoplasmic protein into an active nuclear transcription factor. rcsb.org
Characterization of Specific Molecular Targets and Protein Interactions
The biological effects of this compound are mediated through its interaction with a network of specific molecular targets and proteins.
Table 2: Key Molecular Targets and Interacting Proteins of this compound
| Target/Protein | Location | Role in Signaling Pathway |
|---|---|---|
| Glucocorticoid Receptor (GR) | Cytoplasm, Nucleus | The primary receptor that binds this compound, initiating all subsequent signaling events. patsnap.com |
| Heat Shock Proteins (HSPs) | Cytoplasm | Chaperone proteins that keep the GR in an inactive state prior to ligand binding. symbiosisonlinepublishing.com |
| Glucocorticoid Response Elements (GREs) | Nucleus (DNA) | Specific DNA sequences to which the activated GR complex binds to regulate gene transcription. binasss.sa.cr |
| Nuclear Factor-kappa B (NF-κB) | Cytoplasm, Nucleus | A pro-inflammatory transcription factor whose activity is inhibited by the GR complex (transrepression) and through rapid non-genomic actions. patsnap.combiorxiv.org |
| Activator Protein-1 (AP-1) | Nucleus | Another key pro-inflammatory transcription factor that is a target for GR-mediated repression. biorxiv.org |
| Co-activator & Co-repressor Proteins | Nucleus | Proteins recruited by the GR complex to either enhance (co-activators) or suppress (co-repressors) the transcription of target genes. rcsb.orgbinasss.sa.cr |
| Phospholipase A2 (PLA2) | Cytoplasm/Membrane | An enzyme whose activity is indirectly inhibited, leading to reduced production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.compatsnap.com |
| Annexin-1 (Lipocortin-1) | Cytoplasm/Membrane | An anti-inflammatory protein whose expression is upregulated by the GR complex. patsnap.com |
Advanced Synthetic Methodologies and Chemical Derivatization of Dexamethasone Valerate Analogues
Novel Synthetic Routes for Dexamethasone (B1670325) Valerate (B167501) and Related Steroid Intermediates
The synthesis of dexamethasone and its esters, such as dexamethasone valerate, involves intricate chemical transformations. A key intermediate in the production of several glucocorticoids, including dexamethasone, is 9,11β-epoxy-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate. americanpharmaceuticalreview.com The conversion of this intermediate to dexamethasone often involves reactions such as the formation of an enolester and subsequent stereoselective fluorination. americanpharmaceuticalreview.com
Green Chemistry Approaches in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes for steroids. researchgate.netresearchgate.netbrynmawr.edu Traditional steroid syntheses have often been criticized for their complexity, high cost, and the use of large quantities of toxic reagents and heavy-metal catalysts, leading to significant waste generation. researchgate.net
Modern approaches focus on the use of heterogeneous catalysis, microwave-assisted synthesis, and the use of ionic liquids as solvents to create more eco-friendly synthetic routes. researchgate.netresearchgate.netbrynmawr.edu For instance, microwave radiation has been shown to accelerate reaction rates and increase yields in the synthesis of certain steroid derivatives, aligning with green chemistry principles by enhancing efficiency and reducing environmental impact. researchgate.net Another green approach involves the use of biocatalysis, employing engineered microorganisms to perform specific chemical transformations, which can simplify synthetic routes and reduce the number of production steps. mdpi.com For example, the de novo biosynthesis of hydrocortisone (B1673445) in engineered microorganisms can theoretically be achieved in a single step, compared to over ten steps in semi-chemical methods. mdpi.com
Specific to fluorination, a critical step in dexamethasone synthesis, greener alternatives to traditional methods are being explored. One such method is a XeF2-assisted fluorodecarboxylation, which avoids the use of ozone-depleting substances. americanpharmaceuticalreview.com Furthermore, the development of eco-friendly biocatalysts, such as those combining ionic liquids with magnetic bio-char or magnetic nanoparticles, offers a promising strategy for the synthesis of dexamethasone analogues. scienceopen.com These catalysts are reusable and non-hazardous, contributing to a more sustainable manufacturing process. scienceopen.com
Rational Design and Synthesis of Dexamethasone Ester Analogues beyond Valerate
The therapeutic properties of dexamethasone can be fine-tuned by modifying its structure, particularly through the synthesis of various ester analogues at the 21-hydroxyl group. mdpi.com This position is ideal for conjugation as it is not directly involved in the anti-inflammatory activity and is sterically accessible. mdpi.com
Structure-Activity Relationship Studies of Ester Modifications
The structure-activity relationship (SAR) of corticosteroid esters is a well-studied area, aiming to enhance therapeutic efficacy and modulate pharmacokinetic properties. Generally, converting hydroxyl groups to more lipophilic ester derivatives enhances skin absorption, making them preferable for dermatological preparations. uomustansiriyah.edu.iq The length and nature of the ester chain can significantly influence the drug's potency and duration of action.
For instance, increasing the lipophilicity through esterification can lead to a higher affinity for the glucocorticoid receptor (GR). nih.gov Studies on various 17α-ether-substituted steroids, which are analogous to ester modifications, have shown that steric factors and the lipophilicity of the side chain are major parameters affecting receptor affinity. nih.gov In some cases, analogues with propoxy and butoxy groups at the 17α-position demonstrated higher binding affinities than dexamethasone itself. nih.gov
The goal of creating highly potent anti-inflammatory drugs has led to the development of numerous analogues with very low mineralocorticoid (salt-retaining) activity. uomustansiriyah.edu.iq Some of these ester derivatives are significantly more active topically than hydrocortisone. uomustansiriyah.edu.iq
Prodrug Strategies and Metabolic Conversion Considerations for Dexamethasone Esters
Esterification is a common prodrug strategy to improve the physicochemical and pharmacokinetic properties of parent drugs. scirp.orgscirp.orgmdpi.com For dexamethasone, ester prodrugs can enhance solubility, stability, and bioavailability. scirp.orgscirp.orgnih.gov
A classic example is the water-soluble dexamethasone sodium phosphate (B84403), which is rapidly hydrolyzed in the body by phosphatases to release the active dexamethasone. mdpi.comnih.gov Studies have shown that after intravenous administration of dexamethasone phosphate, the maximum plasma concentration of dexamethasone is reached within 10 minutes, indicating a rapid and efficient metabolic conversion. nih.gov
The design of ester prodrugs must consider the rate of hydrolysis in vivo. While rapid conversion is often desired, for certain applications like depot preparations for intramuscular injection, a slower release rate is preferable, which can be achieved with more lipid-soluble esters. uomustansiriyah.edu.iq The rate of hydrolysis can be influenced by the structure of the ester moiety, and this is a key consideration in designing prodrugs with optimal in vivo performance. nih.gov It is important to note that not all esters are cleaved efficiently by in vivo esterases, which can limit the effectiveness of this approach. scirp.orgscirp.org
The metabolic fate of dexamethasone esters is generally the hydrolysis back to dexamethasone, which is then further metabolized. fao.org Studies have shown that ester derivatives are rapidly hydrolyzed by blood enzymes. fao.org
Impurity Profiling and Control Strategies in this compound Synthesis
Impurity profiling, which involves the identification, quantification, and characterization of impurities, is a critical aspect of pharmaceutical manufacturing to ensure the safety and quality of the final drug product. ijrti.orgajprd.com Impurities can arise from various sources, including raw materials, intermediates, side reactions during synthesis, and degradation of the drug substance. ijrti.orgijprajournal.compharmainfo.in
In the synthesis of this compound, potential impurities can include starting materials, by-products of the synthetic process, and degradation products. ajprd.com For example, in the synthesis of betamethasone (B1666872) 17-valerate, an isomeric impurity, dexamethasone 17-valerate, has been identified. researchgate.netresearchgate.netnih.gov This highlights the importance of controlling stereochemistry during synthesis.
Stress testing under various conditions (e.g., acidic, basic) is a common strategy to identify potential degradation products. nih.gov For instance, studies on betamethasone and related compounds have identified the formation of enol-aldehyde degradation products under both acidic and alkaline conditions. researchgate.net
Modern analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are powerful tools for the rapid identification and elucidation of unknown drug impurities. nih.gov By combining LC-MS with an understanding of potential reaction mechanisms, it is possible to identify impurities even at low levels. nih.gov Once identified, strategies can be implemented to control these impurities in the final product. This may involve modifying the synthetic process to minimize the formation of a particular impurity or introducing additional purification steps. researchgate.net Having well-characterized impurity standards is crucial for method development and quality control. veeprho.com
Cellular and Subcellular Mechanisms of Action of Dexamethasone Valerate
Modulation of Gene Expression by Dexamethasone (B1670325) Valerate (B167501) in Cellular Systems
The interaction of the dexamethasone valerate-GR complex with GREs leads to either the upregulation or downregulation of target gene expression, a process central to its therapeutic effects. patsnap.com This genomic action results in the synthesis of anti-inflammatory proteins while simultaneously suppressing the production of pro-inflammatory mediators. patsnap.com
Transcriptional Regulation of Pro-inflammatory Mediators (e.g., Interleukin-1, Tumor Necrosis Factor-alpha, Cyclooxygenase-2)
This compound effectively suppresses the expression of numerous pro-inflammatory genes. patsnap.com By binding to and activating the glucocorticoid receptor, it inhibits the transcription of genes encoding for pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). patsnap.compatsnap.com This suppression helps to dampen the inflammatory cascade. Furthermore, this compound has been shown to decrease the expression of inflammatory genes like Cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins (B1171923), potent inflammatory mediators. patsnap.compatsnap.comesmed.org Studies in human pulmonary A549 cells have demonstrated that dexamethasone significantly inhibits the lipopolysaccharide (LPS)-induced mRNA expression of IL-1β, IL-6, and TNF-α. nih.gov
Upregulation of Anti-inflammatory Proteins (e.g., Annexin-1, Interleukin-1 Receptor Antagonist, Dual Specificity Protein Phosphatase 1)
A key aspect of this compound's anti-inflammatory action is its ability to increase the expression of proteins that counteract inflammation. patsnap.com One such protein is Annexin-1 (also known as lipocortin-1), which plays a crucial role in inhibiting leukocyte migration and the synthesis of inflammatory mediators. esmed.orgpatsnap.com Dexamethasone upregulates the synthesis of Annexin-1, which in turn inhibits phospholipase A2, an enzyme essential for the production of arachidonic acid, a precursor to prostaglandins and leukotrienes. patsnap.comesmed.org Additionally, this compound increases the expression of the Interleukin-1 Receptor Antagonist, which competes with IL-1 for receptor binding, thereby blocking its pro-inflammatory effects. patsnap.com In various cell types, glucocorticoids like dexamethasone also enhance the expression of Dual Specificity Protein Phosphatase 1 (DUSP1), which deactivates mitogen-activated protein kinases (MAPKs), key signaling molecules in the inflammatory pathway. frontiersin.orgendocrine-abstracts.org
Regulation of Complement Gene Expression
Dexamethasone has been shown to modulate the expression of genes within the complement system, a critical component of the innate immune response. researchgate.net In human monocytes, dexamethasone can increase the synthesis rates of complement components C1 inhibitor (C1-inh), factor B (B), and C2, an effect attributed to increased mRNA stability. nih.gov Conversely, it can decrease the expression of C3 by reducing its rate of transcription. nih.gov Microarray analysis has revealed that dexamethasone treatment can differentially regulate nine complement genes, primarily those in the early classical pathway (C1-C3), while downregulating Cfi, an inhibitor of C3 and C5 convertases. researchgate.net This complex regulation suggests a nuanced role for dexamethasone in modulating the complement cascade. Research in human monocyte-derived macrophages has shown that dexamethasone significantly increases the expression of Complement Receptor Immunoglobulin (CRIg) at both the mRNA and protein levels. oatext.com
Effects on Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition
A significant mechanism of this compound's anti-inflammatory action is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. patsnap.com NF-κB is a critical transcription factor that orchestrates the expression of a multitude of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. patsnap.comnih.gov The activated glucocorticoid receptor can directly interact with NF-κB, preventing its translocation to the nucleus and subsequent binding to DNA. patsnap.com This transrepression mechanism effectively shuts down the inflammatory response at a key control point. patsnap.com By inhibiting NF-κB, this compound reduces the production of a wide range of inflammatory mediators, thus controlling the inflammatory process. patsnap.com However, some studies suggest a more complex interaction, where in certain contexts, dexamethasone might promote the nuclear localization of NF-κB subunits. nih.gov
Modulation of Hormone Receptor Gene Expression (e.g., ARα, ARβ, ERβ, VTGC, CYP19A)
Dexamethasone has been shown to influence the expression of various hormone receptors. In stallion testes, dexamethasone treatment led to a decrease in the mRNA concentrations of glucocorticoid receptor alpha (NR3C1) and luteinizing hormone receptor (LHCGR). nih.gov Furthermore, the expression of aromatase (CYP19A1), an enzyme crucial for estrogen synthesis, was also downregulated. nih.gov Studies in fish have demonstrated that dexamethasone can modulate the expression of genes involved in the hypothalamic-pituitary-interrenal (HPI) axis, including glucocorticoid receptors (gr1 and gr2), though in some cases, no significant changes were observed. nih.govresearchgate.net The specific effects on androgen receptors (ARα, ARβ) and estrogen receptor beta (ERβ) by this compound require further targeted research for conclusive findings. The expression of vitellogenin (VTGC), an estrogen-responsive gene, can also be influenced by glucocorticoids, although the direct effects of this compound are not extensively documented.
Cellular Fate and Functional Modulation of Immune Cells
This compound significantly impacts the function and survival of various immune cells, contributing to its immunosuppressive properties. patsnap.com It can induce apoptosis, or programmed cell death, in certain subsets of T-lymphocytes and eosinophils, which are key players in the immune response and inflammation. patsnap.com This reduction in immune cell numbers helps to mitigate immune-mediated tissue damage. patsnap.com Furthermore, dexamethasone inhibits the migration of immune cells to sites of inflammation, further controlling the inflammatory response. patsnap.com In zebrafish larvae, exposure to dexamethasone resulted in a significant reduction in the number of macrophages at a wound site and aberrant migration of both neutrophils and macrophages. nih.gov Studies in severe COVID-19 patients have shown that dexamethasone treatment inhibited pro-inflammatory pathways and circulating cytotoxic and Th1 cells. frontiersin.org Dexamethasone can also block the proliferation and differentiation of naïve T cells by attenuating CD28 co-stimulation. nih.gov
| Target Cell/Pathway | Effect of this compound | Research Finding |
| Pro-inflammatory Mediators | ||
| Interleukin-1 (IL-1) | Downregulation of gene expression | Suppresses the expression of pro-inflammatory cytokines. patsnap.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Downregulation of gene expression | Suppresses the expression of pro-inflammatory cytokines. patsnap.compatsnap.com |
| Cyclooxygenase-2 (COX-2) | Downregulation of gene expression | Decreases the expression of inflammatory genes. patsnap.compatsnap.com |
| Anti-inflammatory Proteins | ||
| Annexin-1 | Upregulation of gene expression | Increases the expression of anti-inflammatory proteins. patsnap.compatsnap.com |
| Interleukin-1 Receptor Antagonist | Upregulation of gene expression | Increases the expression of anti-inflammatory proteins. patsnap.com |
| Dual Specificity Protein Phosphatase 1 (DUSP1) | Upregulation of gene expression | Enhances the expression of DUSP1, which inactivates MAPKs. frontiersin.org |
| Complement System | ||
| C1-inh, Factor B, C2 | Increased synthesis rates | Increases mRNA stability of these complement components in monocytes. nih.gov |
| C3 | Decreased expression | Decreases the rate of transcription of the C3 gene in monocytes. nih.gov |
| Complement Receptor Immunoglobulin (CRIg) | Increased expression | Significantly increases CRIg mRNA and protein expression in macrophages. oatext.com |
| Signaling Pathways | ||
| Nuclear Factor-kappa B (NF-κB) | Inhibition | Inhibits the activation of this key pro-inflammatory transcription factor. patsnap.com |
| Hormone Receptors | ||
| Glucocorticoid Receptor alpha (NR3C1) | Downregulation of mRNA | Decreased mRNA concentration in stallion testes after treatment. nih.gov |
| Luteinizing Hormone Receptor (LHCGR) | Downregulation of mRNA | Decreased mRNA concentration in stallion testes after treatment. nih.gov |
| Aromatase (CYP19A1) | Downregulation of mRNA | Decreased mRNA concentration in stallion testes after treatment. nih.gov |
| Immune Cells | ||
| T-lymphocytes | Induction of apoptosis, inhibition of proliferation | Induces apoptosis in certain subsets and blocks naïve T cell proliferation. patsnap.comnih.gov |
| Eosinophils | Induction of apoptosis | Induces programmed cell death in these inflammatory cells. patsnap.com |
| Macrophages | Reduced number and aberrant migration | Significantly reduced numbers and misplacement at wound sites in zebrafish. nih.gov |
| Neutrophils | Aberrant migration | Misplacement at wound sites in zebrafish. nih.gov |
Advanced Drug Delivery Systems Research for Dexamethasone Valerate
Nanoparticle-Based Delivery Platforms for Dexamethasone (B1670325) Valerate (B167501)
Nanoparticle-based platforms are at the forefront of research into advanced drug delivery systems for dexamethasone valerate. These systems utilize nanoparticles to encapsulate the drug, offering advantages such as improved solubility, sustained release, and targeted delivery to specific tissues or cells.
Polymeric Nanoparticles for Sustained Release Applications
Polymeric nanoparticles are a versatile platform for the sustained release of this compound. These nanoparticles are typically prepared from biodegradable and biocompatible polymers, such as poly(lactic-co-glycolic acid) (PLGA), which encapsulate the drug and release it over an extended period as the polymer matrix degrades. nih.gov This approach can help maintain therapeutic drug concentrations at the site of action, reducing the need for frequent administration.
Research has focused on optimizing the formulation of these nanoparticles to control the drug release rate. For instance, studies have investigated the use of different polymers and preparation techniques to achieve a desired release profile. arvojournals.org The encapsulation of dexamethasone into PLGA nanoparticles has been shown to be feasible, with the drug being molecularly dispersed within the nanoparticle matrix. paris-saclay.fr The in-vitro release of dexamethasone from these nanoparticles can be modulated, with studies showing that the drug can be released over several hours. paris-saclay.fr
| Polymer | Drug Loading | Particle Size (nm) | Release Profile | Reference |
| Poly(lactic-co-glycolic acid) (PLGA) | ~13 wt% | 400-600 | 90% release over 2 weeks | nih.gov |
| Poly(D,L-lactide-co-glycolide) (PLGA) 75:25 | 234.2 ± 4.2 µ g/100 mg polymer | ~230 | Complete release after 4 hours | paris-saclay.fr |
| Poly(ethylene oxide)-poly(DL-lactic-co-glycolic acid) (PEO-PLGA) | 29 wt% | Not specified | Sustained release for 17 days (with gelatin treatment) | utwente.nl |
Cell Membrane-Coated Nanoparticles for Targeted Delivery
Cell membrane-coated nanoparticles represent a novel approach for the targeted delivery of dexamethasone. This technology involves cloaking synthetic nanoparticles with natural cell membranes, which allows them to mimic the surface properties of the source cells and interact with specific biological targets. kinampark.comnih.gov This "biomimetic" approach can enhance the nanoparticles' ability to evade the immune system and accumulate at sites of inflammation. nih.govescholarship.org
One strategy involves using genetically engineered cell membranes that express specific targeting ligands. kinampark.comnih.gov For example, nanoparticles coated with cell membranes expressing very late antigen-4 (VLA-4) can target vascular cell adhesion molecule-1 (VCAM-1), which is upregulated on inflamed endothelial cells. kinampark.comnih.govnih.govescholarship.org This targeted approach has been shown to improve the delivery of dexamethasone to inflamed lungs in preclinical models. kinampark.comnih.govnih.govescholarship.org The use of these nanoparticles allows for the concentration of the drug at the site of inflammation, potentially enabling the use of smaller doses. news-medical.net
Mixed Micellar Systems for Enhanced Bioavailability and Ocular Delivery
Mixed micellar systems are another promising platform for enhancing the bioavailability and ocular delivery of dexamethasone. These systems are composed of two or more different surfactants that self-assemble into micelles, which can encapsulate hydrophobic drugs like dexamethasone and improve their solubility in aqueous environments. mdpi.comarvojournals.org
For ocular delivery, mixed micellar systems can be formulated to prolong the contact time of the drug with the ocular surface, leading to improved drug absorption and therapeutic efficacy. mdpi.compharmaexcipients.com The addition of mucoadhesive polymers, such as chitosan (B1678972), to the surface of the micelles can further enhance their retention on the eye. mdpi.compharmaexcipients.com Studies have shown that chitosan-coated mixed micellar systems can significantly improve the permeability of dexamethasone into ocular tissues compared to standard suspensions. mdpi.comnih.govresearchgate.net
| System | Components | Particle Size (nm) | Key Findings | Reference |
| Chitosan-coated mixed micellar system | Soluplus®, Pluronic F-127, Chitosan | 151.9 ± 1 | Enhanced drug delivery to ocular tissues, non-irritant | mdpi.comnih.gov |
| Mixed nanomicellar formulation | Vitamin E TPGS, Octoxynol-40 | ~18 | Improved drug solubility, therapeutic levels observed in retina-choroid | arvojournals.org |
Fiber-Based and Hydrogel Delivery Systems
Fiber-based and hydrogel delivery systems offer alternative strategies for the localized and controlled release of this compound. These systems can be designed to provide sustained drug delivery directly to the target site, which is particularly beneficial for treating localized inflammatory conditions.
Electrospun Fibers for Controlled Drug Release
Electrospinning is a technique used to produce nanofibers from a variety of polymers. controlledreleasesociety.orgmdpi.com These nanofibers can be loaded with drugs like dexamethasone and fabricated into mats or scaffolds that can be applied topically or implanted to provide controlled drug release. researchgate.netnih.gov The high surface area-to-volume ratio of electrospun fibers allows for efficient drug loading and release. controlledreleasesociety.orgnih.gov
The release of dexamethasone from electrospun fibers can be controlled by modifying the properties of the polymer and the fiber morphology. researchgate.netnih.gov For example, the use of different polymers, such as poly(l-lactic acid) (PLLA) and poly(ε-caprolactone) (PCL), can influence the drug release rate. nih.gov Research has shown that dexamethasone-loaded electrospun fibers can provide sustained drug release over several weeks, making them a promising platform for applications such as wound healing and tissue engineering. mdpi.comnih.gov
| Polymer | Drug | Release Characteristics | Application | Reference |
| Poly(lactic acid) (PLA) | Dexamethasone acetate (B1210297) | Burst release followed by sustained release up to 168 hours | Topical applications | researchgate.net |
| Poly(l-lactic acid) (PLLA) | Dexamethasone | Controlled release over a period conducive to tissue regeneration | Tissue engineering scaffolds | nih.gov |
| Poly(ε-caprolactone-co-l-lactide) (PCLA) | Dexamethasone | Sustained release for up to 28 days | Sustained drug delivery system | mdpi.com |
Thermosensitive Gels for Localized this compound Application
Thermosensitive gels are injectable hydrogels that exist as a liquid at room temperature and transition to a gel state at body temperature. nih.gov This property makes them ideal for localized drug delivery, as they can be easily injected into a target site where they will form a gel depot that provides sustained release of the encapsulated drug. nih.gov
Dexamethasone-loaded thermosensitive hydrogels have been investigated for the treatment of localized inflammatory conditions, such as arthritis. nih.govnih.gov These hydrogels can be formulated using polymers like chitosan and can provide sustained release of dexamethasone over an extended period. nih.govnih.gov Studies have shown that these gels can effectively suppress inflammation and pain in animal models of arthritis. nih.gov The gelation time and drug release rate can be modulated by adjusting the formulation parameters, such as pH and temperature. nih.gov
Prodrug Approaches in Targeted Delivery of this compound
The prodrug strategy represents a sophisticated method to optimize the pharmacokinetic properties of an active pharmaceutical ingredient. actamedicamarisiensis.ronih.gov In this approach, the active drug is chemically modified into an inactive or minimally active form that undergoes biotransformation in vivo to release the parent drug. nih.gov For corticosteroids like dexamethasone, esterification is a common prodrug approach used to enhance lipophilicity, which in turn can improve tissue penetration and allow for the creation of a drug reservoir at the site of action. actamedicamarisiensis.roijdvl.com this compound is an ester prodrug of dexamethasone, designed to improve its delivery characteristics. nih.gov
Lipophilicity Optimization for Tissue Permeation and Depot Formation
The conversion of a parent corticosteroid into an ester prodrug, such as this compound, is a key strategy to increase its lipophilicity. ijdvl.comresearchgate.net This chemical modification is crucial for enhancing the molecule's ability to penetrate biological membranes, particularly the skin and the cornea. ijdvl.comresearchgate.net The increased lipophilicity of ester prodrugs facilitates their passage through lipid-rich barriers like the stratum corneum and the corneal epithelium via a transcellular route. researchgate.netresearchgate.net
Research has demonstrated a direct correlation between the lipophilicity of dexamethasone esters and their permeability across ocular tissues. nih.govresearchgate.net Studies using bovine and rabbit corneas showed that the permeability coefficient of dexamethasone ester prodrugs rises as their lipophilicity increases. nih.govresearchgate.net However, this relationship reaches a peak, as observed with dexamethasone butyrate (B1204436), which has a Log P value of 3.95. researchgate.net The highly lipophilic nature of this compound allows it to easily traverse the corneal epithelium. nih.gov
A significant advantage of optimizing lipophilicity is the formation of a drug depot within the target tissue. actamedicamarisiensis.roscielo.br After penetrating a lipophilic barrier, a highly lipophilic prodrug like this compound may encounter a more hydrophilic environment, such as the corneal stroma. nih.gov In this layer, the drug's movement is slowed, creating a reservoir or depot. nih.gov This depot then slowly releases the drug over an extended period as the ester is hydrolyzed, providing sustained therapeutic action. nih.govscielo.br This sustained release from a tissue depot can improve therapeutic efficacy and patient compliance by reducing the frequency of administration. nih.govbiointerfaceresearch.com Studies on the reservoir effect of various topical corticosteroids have shown that the duration of this effect is related to the steroid's potency, with betamethasone (B1666872) valerate demonstrating a reservoir effect that persists for up to two days after application. nih.gov The formation of such a depot is considered a key factor in the prolonged action of topical steroids. nih.gov
Table 1: Research Findings on Corticosteroid Ester Lipophilicity and Permeation
| Compound/Parameter | Research Finding | Source |
|---|---|---|
| Dexamethasone Esters | Permeability across ocular tissues increases with lipophilicity, peaking at dexamethasone butyrate (Log P = 3.95). | researchgate.net |
| This compound | As a highly lipophilic prodrug, it easily traverses the corneal epithelium and forms a depot in the hydrophilic stroma. | nih.gov |
| General Corticosteroid Esters | Esterification at the C17 and C21 positions increases lipophilicity and enhances penetrability through the skin. | ijdvl.com |
| Betamethasone Valerate | The reservoir effect in an experimental model persisted for up to 2 days. | nih.gov |
| Highly Hydrophobic Esters | If not susceptible to rapid hydrolysis, the permeation process can be confined to the ocular epithelium layer. | researchgate.net |
Enzymatic Hydrolysis Kinetics of Valerate Ester in Target Tissues
The therapeutic activity of a prodrug is dependent on its conversion back to the active parent molecule within the target tissue. nih.gov For this compound, this bioconversion occurs via enzymatic hydrolysis, a reaction catalyzed by esterase enzymes present in tissues and plasma. nih.gov The rate of this hydrolysis is a critical factor influencing the onset and duration of the drug's action. nih.gov
Research indicates that the hydrolysis of the valerate ester of dexamethasone is a relatively slow process in certain tissues, such as the cornea. nih.gov This slow bioreversion is advantageous for sustained drug delivery, as it allows the depot-formed prodrug to release the active dexamethasone gradually. nih.gov The kinetics of this reaction depend on several factors, including the concentration and activity of local esterase enzymes and the affinity of the prodrug molecule for these enzymes. nih.gov In ocular tissues, the highest esterase activity is found in the iris-ciliary body, followed by the cornea and the aqueous humor. nih.gov
Studies comparing different ester prodrugs of other molecules, such as ganciclovir, have provided insights into how the ester chain length affects hydrolysis rates. The findings showed that the rate of hydrolysis increased with the length of the ester chain, following the order: butyrate > valerate > propionate (B1217596) > acetate. nih.gov This suggests that the valerate ester is hydrolyzed more slowly than the butyrate ester but more rapidly than propionate or acetate esters. nih.gov The enzymes primarily responsible for the bioconversion of ester prodrugs include acetylcholine (B1216132) esterase and butyrylcholine (B1668140) esterase. nih.gov The controlled and predictable rate of hydrolysis is a key design feature of the prodrug, ensuring that the active drug is released at the intended site over a desired period. nih.gov
Table 2: Research Findings on Ester Hydrolysis Kinetics
| Subject | Finding | Source |
|---|---|---|
| This compound | Hydrolysis in the cornea is very slow, which is beneficial for sustained drug release from a tissue depot. | nih.gov |
| General Ester Prodrugs | The rate of bioreversion is dependent on the capacity and turnover rate of enzyme processes and the prodrug's affinity for hydrolyzing enzymes. | nih.gov |
| Ocular Tissues | The highest esterase activity is located in the iris-ciliary body, followed by the cornea and aqueous humor. | nih.gov |
| Ganciclovir Ester Prodrugs | The rate of hydrolysis increases with ester chain length: Butyrate > Valerate > Propionate > Acetate. | nih.gov |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Dexamethasone |
| This compound |
| Dexamethasone butyrate |
| Dexamethasone palmitate |
| Betamethasone valerate |
| Acetylcholine |
| Ganciclovir |
| Acetate |
| Propionate |
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Dexamethasone Valerate
Absorption and Distribution Studies in Preclinical Models
The absorption and distribution profile of dexamethasone (B1670325) valerate (B167501) is intrinsically linked to its structure as an ester prodrug. The valerate moiety increases its lipophilicity, which influences its passage across biological membranes, followed by hydrolysis to the active compound, dexamethasone.
Following administration, dexamethasone valerate is expected to be distributed and rapidly hydrolyzed in various tissues. While specific distribution data for the intact valerate ester is limited, extensive studies on its active metabolite, dexamethasone, provide insight into its tissue disposition in preclinical models. In Sprague-Dawley rats, chronic administration of dexamethasone resulted in significant metabolic perturbations across multiple organs, indicating its broad distribution. nih.gov The most affected tissues included the brain, skeletal muscle, liver, kidney, and heart. nih.gov
In vitro studies using tissue slices and homogenates from rats have identified the kidney cortex and rectum as sites of high metabolic activity for dexamethasone, whereas liver tissue was found to be ineffective in its oxidation. nih.gov The primary metabolite identified in these renal and intestinal systems was 11-dehydro-dexamethasone. nih.gov This suggests that upon hydrolysis of the valerate ester, the resulting dexamethasone is distributed to and metabolized in specific tissues. The differential expression of metabolites was most significant in the liver, brain, and kidney tissues of rats. nih.gov
Table 1: Summary of Dexamethasone-Induced Metabolite Changes in Rat Tissues
This table summarizes the number of metabolites significantly altered in various tissues of Sprague-Dawley rats following prolonged dexamethasone administration, as identified by chemical isotope labeling liquid chromatography-mass spectrometry (CIL LC-MS).
| Tissue | Total Significant Metabolites | Up-regulated | Down-regulated | Key Affected Pathways |
| Brain | 492 | - | - | Protein biosynthesis, Amino acid metabolism, Monoamine neurotransmitter synthesis |
| Skeletal Muscle | 442 | - | - | Glutathione, Arginine, Glutamine, and Nitrogen metabolism |
| Liver | 300 | - | - | Beta-alanine metabolism, Uridine homeostasis |
| Kidney | 186 | - | - | Amino acid pathways (Gluconeogenesis, Ureagenesis) |
| Heart | 105 | 16 | 89 | Pyrimidine metabolism, Branched-chain amino acid biosynthesis |
| Data sourced from a study on the metabolomic effects induced by chronic administration of dexamethasone in a Sprague-Dawley rat model. nih.gov |
This compound's increased lipophilicity is particularly advantageous for ophthalmic applications, facilitating penetration into ocular tissues. Following permeation, it is hydrolyzed to dexamethasone. The ocular pharmacokinetics of dexamethasone have been characterized in several animal models.
In a comprehensive study in rabbits, the ocular distribution of dexamethasone was investigated following a subconjunctival injection. helsinki.fi The highest drug exposure, as measured by the area under the concentration-time curve (AUC), was observed in the iris-ciliary body, followed by the neural retina, aqueous humor, and vitreous humor. helsinki.fi Peak concentrations were reached at different times across tissues, with the iris-ciliary body showing the highest concentration (271 ng/g) at 30 minutes post-administration. helsinki.fi
Studies in rabbits and monkeys with a compromised blood-retinal barrier (BRB) showed that dexamethasone exposure in the aqueous humor, retina, and choroid was lower compared to healthy control animals. arvojournals.orgsigmaaldrich.cn This suggests that in disease models, drug clearance from ocular tissues may be increased. arvojournals.orgsigmaaldrich.cn A comparative study of a dexamethasone intravitreal implant in dogs, minipigs, rabbits, and non-human primates (NHPs) revealed significant interspecies differences in drug release rates, highlighting the importance of species selection for preclinical ocular studies. arvojournals.org
Table 2: Ocular Pharmacokinetic Parameters of Dexamethasone in Rabbits
This table presents key pharmacokinetic parameters of dexamethasone in various ocular tissues following a single subconjunctival injection in rabbits.
| Ocular Tissue | Cmax (ng/g or ng/mL) | Tmax (min) | AUC₀₋∞ (ng·h/g or ng·h/mL) |
| Iris-Ciliary Body | 271 | 30 | 1060 |
| Neural Retina | 186 | 60 | 953 |
| Aqueous Humour | 49.8 | 120 | 586 |
| Vitreous Humour | 19.3 | 240 | 382 |
| Data derived from a study investigating the ocular distribution of dexamethasone in rabbits. helsinki.fi |
Metabolic Pathways and Biotransformation of this compound
The biotransformation of this compound is a two-step process. The first is the critical hydrolysis of the ester bond to release the active drug, dexamethasone. The second involves the subsequent metabolism of dexamethasone itself.
This compound is a prodrug that requires activation via the cleavage of its valerate ester group. nih.gov This reaction is catalyzed by ubiquitous hydrolytic enzymes known as esterases, which are present in skin, plasma, the liver, and other tissues. researchgate.net The enzymatic hydrolysis releases the pharmacologically active dexamethasone. researchgate.net The skin of the minipig, a common preclinical model for topical drug studies, is rich in active esterases capable of catalyzing this hydrolysis. researchgate.net Studies have demonstrated that esterase activity can be dose-dependent and is a key factor in the release of active dexamethasone from its carrier conjugates. researchgate.net This esterase-mediated activation is a fundamental design principle for many corticosteroid prodrugs to improve absorption and tissue penetration. nih.gov
Once dexamethasone is released, it undergoes further metabolism, primarily through the cytochrome P450 (CYP) enzyme system. teveritt.co.uk In vitro studies using human liver microsomes and hepatocytes, as well as in vivo animal studies, have conclusively shown that CYP3A4 is the principal isoform responsible for dexamethasone metabolism. irispublishers.comirispublishers.com The primary metabolic pathway is hydroxylation, which produces the major metabolite 6β-hydroxydexamethasone and the minor metabolite 6α-hydroxydexamethasone. irispublishers.comdrugbank.com
Preclinical Pharmacodynamic Markers of Efficacy
The pharmacodynamic efficacy of this compound is attributed to the anti-inflammatory actions of its active metabolite, dexamethasone. Preclinical models utilize specific markers to quantify this anti-inflammatory potency.
A key mechanism of corticosteroid action is the suppression of the inflammatory cascade by inhibiting phospholipase A2, which in turn blocks the production of arachidonic acid and other inflammatory mediators. scispace.com This leads to the suppression of cellular infiltration, capillary dilation, and fibroblast proliferation. scispace.com
In preclinical efficacy testing, the vasoconstrictor assay is a widely used surrogate marker. core.ac.uk This method measures the intensity of skin blanching (vasoconstriction) caused by a topical corticosteroid, which correlates with its anti-inflammatory activity. core.ac.uk Another robust preclinical model involves inducing allergic contact dermatitis in volunteers, for example with diphenylcyclopropenone (B372975) (DPCP). researchgate.net The anti-inflammatory effect of the test compound is then quantified by measuring the reduction in inflammation, typically assessed through visual scoring and objective measurements of edema thickness using ultrasound. researchgate.net Furthermore, ex vivo models have shown that dexamethasone conjugates significantly reduce the levels of inflammatory markers, providing another quantifiable measure of efficacy. researchgate.net
Biomarkers of Anti-inflammatory Response in Animal Models
The anti-inflammatory activity of this compound has been assessed in various animal models of inflammation. A key approach involves the induction of localized inflammation and the subsequent measurement of specific biomarkers to gauge the efficacy of the topically applied compound.
In studies using mice and rats, this compound has demonstrated a marked ability to inhibit superficial inflammation. nih.gov This includes the reduction of increased vascular permeability induced by agents like histamine (B1213489) and bradykinin, as well as the suppression of edema caused by irritants such as croton oil. nih.gov The inhibitory effect of this compound on these acute inflammatory responses was found to be comparable to that of dexamethasone and betamethasone (B1666872) 17-valerate. nih.gov
Furthermore, its efficacy has been evaluated in models of paw edema induced by various inflammatory agents, including carrageenin, yeast, nystatin, and mustard. nih.gov this compound significantly inhibited paw edema in these models. nih.gov When applied topically, its potency in inhibiting carrageenin-induced paw edema was similar to that of dexamethasone. nih.gov
Glucocorticoids, as a class, are known to suppress nearly all components of the inflammatory process. msdvetmanual.com They achieve this by inhibiting phospholipase A2 (PLA2), which in turn decreases the production of prostaglandins (B1171923), leukotrienes, and other derivatives of the arachidonic acid pathway. msdvetmanual.complasticsurgerykey.com This mechanism is central to their anti-inflammatory effects. They also reduce the synthesis of numerous pro-inflammatory cytokines and interleukins. msdvetmanual.com
Animal models of sepsis, often induced by lipopolysaccharide (LPS), have been instrumental in studying the anti-inflammatory effects of glucocorticoids like dexamethasone. In such models, dexamethasone has been shown to lower the levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β). patsnap.commdpi.com It also decreases the expression of inflammatory genes such as COX-2 and iNOS in tissues like the lungs. patsnap.com
Interactive Table: Effect of this compound on Edema in Animal Models
| Animal Model | Inflammatory Agent | Outcome | Reference |
| Mouse Ear | Croton Oil | Marked inhibition of edema | nih.gov |
| Rat Paw | Carrageenin | Significant inhibition of edema | nih.gov |
| Rat Paw | Yeast | Significant inhibition of edema | nih.gov |
| Rat Paw | Nystatin | Significant inhibition of edema | nih.gov |
| Rat Paw | Mustard | Significant inhibition of edema | nih.gov |
Immunosuppressive Biomarkers in Preclinical Studies
The immunosuppressive actions of dexamethasone and its esters are a critical aspect of their therapeutic profile. Preclinical studies have explored these effects by examining various biomarkers related to immune cell function and proliferation.
Glucocorticoids, including dexamethasone, are known to suppress cell-mediated immunity. msdvetmanual.com A key mechanism underlying this effect is the inhibition of T-cell proliferation. plasticsurgerykey.com This is partly achieved by reducing the production of Interleukin-2 (IL-2), a cytokine crucial for T-cell activation and proliferation. plasticsurgerykey.comcloudfront.net Furthermore, glucocorticoids can increase T-cell apoptosis. plasticsurgerykey.com
In vitro studies using peripheral blood mononuclear cells (PBMCs) have shown that dexamethasone inhibits lymphocyte proliferation in a dose-dependent manner. nih.gov This inhibition is linked to the suppression of cytokine production. For instance, dexamethasone has been observed to inhibit the production of TNF-α and Interferon-gamma (IFN-γ), which are key Th1 cytokines. nih.gov It also inhibits the production of IL-6 and IL-10. nih.gov
The immunosuppressive effects of dexamethasone also involve the modulation of immune cell trafficking. This is achieved by influencing the expression of genes that code for adhesion molecules. nih.gov Specifically, glucocorticoids can decrease the expression of endothelial-leukocyte adhesion molecule-1 (ELAM-1) and intracellular adhesion molecule-1 (ICAM-1) on endothelial cells, thereby impeding the migration of immune cells to sites of inflammation. plasticsurgerykey.com
Interactive Table: Effect of Dexamethasone on Immunosuppressive Biomarkers
| Biomarker | Effect | Mechanism | Reference |
| T-cell Proliferation | Inhibition | Reduced IL-2 production, increased apoptosis | plasticsurgerykey.comcloudfront.netnih.gov |
| Interleukin-2 (IL-2) | Decreased Production | Inhibition of T-cell activation | plasticsurgerykey.comcloudfront.net |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased Production | Inhibition of Th1 cytokine | nih.gov |
| Interferon-gamma (IFN-γ) | Decreased Production | Inhibition of Th1 cytokine | nih.gov |
| Interleukin-6 (IL-6) | Decreased Production | Inhibition of pro-inflammatory cytokine | nih.gov |
| ELAM-1 and ICAM-1 | Decreased Expression | Reduced immune cell trafficking | plasticsurgerykey.com |
| Microglial Activity | Suppression | Inhibition of macrophage function | nih.gov |
Analytical Methodologies for Dexamethasone Valerate Research and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analysis of dexamethasone (B1670325) valerate (B167501), enabling its separation from related substances, degradation products, and formulation excipients. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry, are the most prevalently used techniques.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the routine analysis of dexamethasone valerate. Method development involves the systematic optimization of several parameters to achieve adequate separation and peak characteristics.
Key Developmental Parameters:
Column: C18 columns are frequently used due to their hydrophobic stationary phase, which provides good retention and separation for moderately non-polar compounds like this compound. neuroquantology.comjapsonline.com
Mobile Phase: A mixture of an aqueous component (often with a buffer like phosphate (B84403) or a modifier like formic or orthophosphoric acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is common. neuroquantology.comresearchgate.net The ratio is optimized to achieve the desired retention time and resolution. For instance, a mobile phase of 0.1% orthophosphoric acid and acetonitrile in a 60:40 v/v ratio has been successfully used. neuroquantology.com
Flow Rate: The flow rate is adjusted to ensure efficient separation within a reasonable analysis time, with 1.0 mL/min being a typical value. neuroquantology.comresearchgate.net
Detection Wavelength: UV detection is commonly set at the wavelength of maximum absorbance for this compound, which is typically around 240 nm, to ensure high sensitivity. neuroquantology.comnih.gov
Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring its reliability. neuroquantology.comnih.gov This process assesses parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). neuroquantology.comnih.gov For example, a validated method demonstrated linearity over a concentration range of 2-14 µg/mL with an LOD of 0.282 µg/mL. neuroquantology.com
Below is an interactive table summarizing typical HPLC conditions for dexamethasone analysis, which shares structural similarities and analytical principles with its valerate ester.
Table 1: Typical HPLC Parameters for Dexamethasone Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | RP Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm) | neuroquantology.com |
| Mobile Phase | 0.1% Orthophosphoric Acid : Acetonitrile (60:40 v/v) | neuroquantology.com |
| Flow Rate | 1.0 mL/min | neuroquantology.com |
| Detection | UV at 240 nm | neuroquantology.com |
| Linearity Range | 2-14 µg/mL | neuroquantology.com |
| LOD | 0.282 µg/mL | neuroquantology.com |
Ultra-High Performance Liquid Chromatography (UHPLC) and Tandem Mass Spectrometry (LC-MS/MS) for Multi-component Analysis
For more complex analyses, such as the simultaneous determination of multiple corticosteroids or the quantification of trace levels in biological fluids, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. frontiersin.orgnih.gov UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and improved resolution compared to conventional HPLC. nih.govresearchgate.net
The coupling of LC with MS/MS provides exceptional selectivity and sensitivity. nih.govnih.gov Mass spectrometry identifies compounds based on their mass-to-charge ratio (m/z), and tandem mass spectrometry adds another layer of specificity by fragmenting a selected parent ion into product ions. nih.govnih.gov This technique is invaluable for differentiating between isomers like betamethasone (B1666872) and dexamethasone and their respective esters. nih.govnih.gov For instance, a reversed-phase HPLC/ESI-MS method was developed to distinguish between betamethasone and dexamethasone and their various esterification products. nih.gov
UHPLC-MS/MS methods are crucial for pharmacokinetic studies, allowing for the quantification of dexamethasone and its metabolites in matrices like plasma, aqueous humor, and retina. nih.gov A validated UHPLC-MS/MS method for dexamethasone and its major metabolite, 6β-hydroxydexamethasone, achieved a lower limit of quantification (LLOQ) of 0.1 ng/ml in various biological matrices. nih.gov The high structural similarity among steroids presents analytical challenges, but UHPLC-MS/MS can overcome these through optimized chromatographic separation and specific mass transitions. endocrine-abstracts.org
Table 2: Example of a UHPLC-MS/MS Method for Corticosteroid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | UHPLC | nih.gov |
| Column | Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) | researchgate.net |
| Mobile Phase | Acetonitrile and 0.1% (v/v) acetic acid in water (gradient) | researchgate.net |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |
| LLOQ (Dexamethasone) | 0.1 ng/mL in rabbit plasma and ocular matrices | nih.gov |
Spectrophotometric and Spectroscopic Approaches
Spectroscopic methods offer alternative and complementary approaches for the analysis of this compound, ranging from simple quantification to detailed structural characterization.
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment
For unambiguous structure confirmation and the identification of impurities or degradation products, more sophisticated spectroscopic techniques are essential. rsc.orgpharmaknowledgeforum.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including ¹H NMR, ¹³C NMR, and 2D NMR techniques (like COSY, HSQC, and HMBC), provides detailed information about the molecular structure. pharmaknowledgeforum.comnih.gov It is a powerful tool for elucidating the exact structure of related substances and degradants. rsc.orgresearchgate.net For example, NMR was used to confirm the structure of an impurity in betamethasone 17-valerate, which was identified as dexamethasone 17-valerate. nih.gov Solid-state NMR has also been used to investigate the structure and dynamics of dexamethasone at an atomic level. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. pharmaknowledgeforum.com Tandem mass spectrometry (LC-MSn) is used to study fragmentation patterns, which serve as a "molecular fingerprint" to identify and differentiate isomers and related compounds. nih.govrsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule, which can help confirm the identity of the compound and detect changes due to degradation. pharmaknowledgeforum.comresearchgate.net
These advanced techniques are often used in combination to provide a comprehensive characterization of the drug substance and its potential impurities. rsc.orgpharmaknowledgeforum.com
Sample Preparation and Matrix Effects in this compound Analysis
Effective sample preparation is a critical step in the analytical workflow, especially for complex matrices like creams, ointments, and biological fluids. aseancosmetics.orgmdpi.com The goal is to extract the analyte of interest and remove interfering components that can cause matrix effects.
Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): Used to separate the analyte from the sample matrix based on its solubility in two immiscible liquids. For liquid cosmetic samples, this might involve neutralization followed by extraction with ethyl acetate (B1210297). aseancosmetics.orgasean.org
Solid-Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent while interferences are washed away.
Protein Precipitation: Commonly used for biological samples like plasma, where a solvent like acetonitrile is added to precipitate proteins, which are then removed by centrifugation. endocrine-abstracts.orgakjournals.com
Simple Dissolution and Dilution: For simpler formulations, dissolving the sample in a suitable solvent like methanol, followed by filtration, may be sufficient. japsonline.comaseancosmetics.org For cream samples, this can involve warming and vigorous shaking to ensure complete dissolution. aseancosmetics.org
Matrix effects are a significant challenge in LC-MS based bioanalysis, where co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the target analyte. eijppr.comresearchgate.netnih.gov This can lead to inaccurate quantification. eijppr.com The evaluation of matrix effects is a crucial part of method validation and can be assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. nih.gov The use of a stable isotope-labeled internal standard is a common strategy to compensate for matrix effects, as it is expected to behave similarly to the analyte during sample preparation and ionization. nih.gov Careful optimization of chromatographic conditions and sample clean-up procedures are essential to minimize these effects. eijppr.com
Extraction and Purification Methodologies from Complex Biological and Formulation Matrices
The accurate quantification of this compound from intricate sample types, such as biological fluids and pharmaceutical formulations, necessitates robust extraction and purification protocols. These steps are critical for removing interfering excipients and endogenous substances that could compromise analytical results. The selection of an appropriate methodology is contingent upon the specific characteristics of the sample matrix and the intended analytical technique.
Commonly employed techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.
Solid-Phase Extraction (SPE) is a highly effective and selective method for sample clean-up, particularly for complex matrices like ointments and creams. lcms.czwaters.com SPE utilizes the principle of partitioning between a solid and a liquid phase to separate the analyte of interest from interfering components. waters.com For instance, in the analysis of corticosteroid-containing ointments, where simple solvent extraction may be insufficient to remove all excipients, SPE provides a more thorough clean-up. lcms.czwaters.com One approach for a hydrocortisone (B1673445) valerate ointment involved a hot solvent extraction followed by clean-up using a Sep-Pak Silica cartridge, which is a polar sorbent that retains polar analytes while allowing less polar excipients to pass through. lcms.cz Another strategy for analyzing cosmetic creams used a dispersive solid-phase extraction (d-SPE) with C18 and primary secondary amine (PSA) to purify extracts before analysis. patsnap.com SPE is also widely used for biological samples, such as plasma and urine. nih.govresearchgate.net A method for analyzing dexamethasone in rat plasma utilized Oasis HLB cartridges for SPE, which resulted in complete extraction recovery of the analytes. nih.gov
Liquid-Liquid Extraction (LLE) is a conventional technique that separates compounds based on their differential solubilities in two immiscible liquid phases. A rapid LLE method has been successfully used for the extraction of dexamethasone from human plasma, demonstrating good recovery. nih.gov Similarly, LLE is a viable option for extracting corticosteroids from urine, valued for its simplicity and speed. unito.it A salting-out assisted liquid-liquid extraction (SALLE) has also been shown to be effective for extracting hormones from serum and plasma, offering high recovery and reduced matrix effects. mdpi.com
Protein Precipitation is a simpler, faster method often used for plasma samples. This technique typically involves adding a solvent like acetonitrile to the plasma to precipitate proteins, which are then removed by centrifugation. akjournals.com While straightforward, this method may not provide as clean a sample as SPE and may be less suitable for analyses requiring very low detection limits. nih.govakjournals.com
The choice of method represents a trade-off between speed, selectivity, and the degree of purification required for the subsequent analysis.
Table 1: Interactive Comparison of Extraction Methodologies for this compound
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation |
|---|---|---|---|
| Principle | Partitioning between a solid sorbent and liquid sample. waters.com | Partitioning between two immiscible liquid phases. unito.it | Precipitation of matrix proteins with a solvent. akjournals.com |
| Selectivity | High, can be tailored by sorbent choice. lcms.czwaters.com | Moderate to High. | Low to Moderate. akjournals.com |
| Common Matrices | Pharmaceutical creams/ointments, biological fluids (plasma, urine). lcms.czpatsnap.comnih.gov | Biological fluids (plasma, urine). nih.govunito.it | Plasma. akjournals.comjfda-online.com |
| Key Advantage | Produces very clean extracts, removes complex interferences. waters.com | Simple, rapid, and repeatable. nih.govunito.it | Very fast and simple procedure. akjournals.com |
| Potential Drawback | Can be more time-consuming and require method development. | Can be labor-intensive and consume larger volumes of organic solvents. | May result in less clean extracts (matrix effects). nih.gov |
Application of Internal Standards for Quantitative Analysis
The use of an internal standard (IS) is a cornerstone of accurate and precise quantitative analysis in chromatography. An IS is a compound added at a constant concentration to all samples, calibration standards, and quality controls. Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the reliability of the results.
An ideal internal standard should be chemically similar to the analyte but structurally distinct enough to be separated chromatographically. It should not be naturally present in the sample matrix.
For the analysis of dexamethasone and its esters, several compounds have been successfully employed as internal standards.
Structurally Similar Corticosteroids: In many high-performance liquid chromatography (HPLC) methods, a different corticosteroid is chosen as the internal standard. For the analysis of betamethasone valerate in various dermatological formulations, dexamethasone acetate was used as the internal standard. nih.govresearchgate.net This is a suitable choice due to the close structural and chemical similarity between betamethasone and dexamethasone derivatives. In another study, prednisolone (B192156), a structurally related corticosteroid, was used as the internal standard for the quantification of dexamethasone in rat plasma and fetal tissue. nih.gov For the analysis of dexamethasone in horse urine, 6-alpha-methylprednisolone was used as the IS. nih.gov
Stable Isotope-Labeled Standards: For mass spectrometry (MS)-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are considered the gold standard. These are compounds in which one or more atoms have been replaced by a heavier isotope (e.g., deuterium, ¹³C). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences the same extraction recovery and matrix effects. nih.gov For example, in a sensitive method for quantifying dexamethasone in human plasma, dexamethasone-d4 (B1163419) was used as the internal standard to compensate for variations during sample processing and extraction. nih.gov The mass spectrometer can easily distinguish the analyte from the SIL-IS based on their mass difference, allowing for highly accurate and precise quantification.
The selection of an appropriate internal standard is a critical step in method development, ensuring the robustness and validity of the quantitative data.
Table 2: Interactive Data on Internal Standards for this compound Analysis
| Internal Standard | Analyte(s) | Analytical Technique | Matrix |
|---|---|---|---|
| Dexamethasone Acetate | Betamethasone Valerate | UHPLC | Cream, Gel, Ointment, Lotion. nih.govresearchgate.net |
| Dexamethasone-d4 | Dexamethasone | LC-MS/MS | Human Plasma. nih.gov |
| Prednisolone | Dexamethasone, Corticosterone | LC-MS/MS | Rat Plasma, Fetal Tissue. nih.gov |
| 6-alpha-methylprednisolone | Dexamethasone | GC-MS | Horse Urine. nih.gov |
| Ethyl Benzoate | Hydrocortisone Valerate | LC | Ointment. lcms.czwaters.com |
Comparative Preclinical and Mechanistic Efficacy Studies of Dexamethasone Valerate with Other Corticosteroids
Comparative Potency and Efficacy in In Vitro Anti-inflammatory Models
The anti-inflammatory effects of corticosteroids are mediated through various mechanisms, including the suppression of pro-inflammatory cytokines and the regulation of gene expression.
Cellular Assays for Cytokine Suppression (e.g., IL-5, IL-13)
While direct comparative studies on the suppression of Interleukin-5 (IL-5) and Interleukin-13 (IL-13) by dexamethasone (B1670325) valerate (B167501) against other corticosteroids are not extensively detailed in the available literature, the effects of its active moiety, dexamethasone, are well-documented. Dexamethasone has been shown to be a potent inhibitor of Th2 cytokine production. In studies using human peripheral blood mononuclear cells, dexamethasone effectively suppressed the gene expression and production of IL-13 in a dose-dependent manner. tohoku.ac.jp Research has demonstrated that dexamethasone at a concentration of 10⁻⁶ M can achieve up to 96% suppression of IL-13 gene expression, with a half-maximal inhibitory concentration (IC50) of approximately 3x10⁻⁸ M. tohoku.ac.jp
Similarly, dexamethasone has been found to be more potent than prednisolone (B192156) in suppressing both IL-5 and IL-13 mRNA levels in Th2 cells, exhibiting approximately a 10-fold higher potency. nih.govnih.gov This potent suppression of key Th2 cytokines like IL-5 and IL-13 is a crucial mechanism behind the anti-inflammatory effects of glucocorticoids in allergic diseases. nih.govresearchgate.net Glucocorticoids, in general, are known to decrease the survival of eosinophils, an effect linked to the blockade of IL-5. nih.gov
Gene Expression Profiling in Response to Different Glucocorticoids (e.g., FKBP5 mRNA)
The gene FKBP5, which encodes the FK506-binding protein 51 (FKBP51), is a well-established glucocorticoid-responsive gene and a key component in the negative feedback loop of the glucocorticoid receptor (GR). plos.orgnih.gov Upregulation of FKBP5 mRNA is a reliable marker of GR activation. plos.org Studies on dexamethasone have shown its ability to induce FKBP5 expression in various cell types, including lymphoblastoid cell lines and adipose tissue. nih.govd-nb.info
Comparative Immunomodulatory Effects in Preclinical Cellular Models
Dexamethasone valerate modulates the immune response by affecting the function and survival of various immune and structural cells.
Differential Effects on Immune Cell Apoptosis and Function (e.g., T-lymphocytes, eosinophils, keratinocytes)
This compound is known to induce apoptosis in certain immune cells, including T-lymphocytes and eosinophils, which is a key part of its immunosuppressive action. patsnap.com The parent compound, dexamethasone, has been shown to induce apoptosis in naïve and memory CD8+ T cells, while effector T cells appear to be more resistant. frontiersin.org In comparative studies, dexamethasone induced a higher rate of apoptosis in a CD4+ T lymphoblastoid cell line than prednisolone at all concentrations tested. nih.gov
Regarding eosinophils, glucocorticoids are known to induce apoptosis, which contributes to the reduction of eosinophil counts in tissues. nih.govnih.gov Dexamethasone's pro-apoptotic effect on eosinophils is mediated by the glucocorticoid receptor. nih.gov
In the context of skin cells, a direct comparison of several topical corticosteroids on the apoptosis of human keratinocyte (HaCaT) cell lines has been conducted. daneshyari.comnih.gov This study revealed that at a concentration of 10⁻⁴ M, betamethasone (B1666872) dipropionate and this compound induced a higher percentage of apoptosis compared to necrosis. daneshyari.comnih.gov In contrast, other corticosteroids like hydrocortisone (B1673445) base, desonide, and clobetasol (B30939) propionate (B1217596) induced more necrosis than apoptosis. daneshyari.comnih.gov
| Corticosteroid (at 10⁻⁴ M) | Primary Mechanism of Cell Death on HaCaT Cells |
|---|---|
| Betamethasone dipropionate | Apoptosis > Necrosis |
| This compound | Apoptosis > Necrosis |
| Hydrocortisone base | Necrosis > Apoptosis |
| Desonide | Necrosis > Apoptosis |
| Clobetasol propionate | Necrosis > Apoptosis |
| Hydrocortisone butyrate (B1204436) | Necrosis > Apoptosis |
Modulation of Specific Immune Pathways (e.g., Th1/Th17-related cytokines, NF-κB)
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. patsnap.com Corticosteroids, in general, inhibit NF-κB, a critical transcription factor for many pro-inflammatory genes. nih.govpatsnap.comnih.gov The glucocorticoid receptor can directly interact with NF-κB, leading to the transrepression of pro-inflammatory genes that encode for cytokines, chemokines, and other inflammatory mediators. nih.govjaypeedigital.com Dexamethasone has been shown to suppress NF-κB expression in the cytoplasm and nuclei of mononuclear cells. nih.gov
In addition to the NF-κB pathway, corticosteroids influence the balance of T helper (Th) cell responses. They can suppress the differentiation and function of pro-inflammatory Th1 and Th17 cells. mdpi.com Dexamethasone has been shown to inhibit the polarization of Th17/1 cells in vitro, an effect mediated through the NF-κB/STAT3 pathway. guidetopharmacology.org While betamethasone dipropionate has been shown to have a broad inhibitory effect on various T-cell subsets, including Th17 cells, specific comparative studies detailing the effects of this compound on Th1/Th17 cytokine profiles are limited. mdpi.com
Differential Biological Responses to this compound and Parent Dexamethasone
This compound is the 17-valerate ester of dexamethasone. patsnap.com This esterification is a common strategy in the development of topical corticosteroids to enhance their pharmacological properties. The valerate ester modification increases the lipophilicity of the molecule, which can lead to improved absorption through the skin and a more prolonged duration of action compared to the parent compound, dexamethasone. patsnap.comresearchgate.net
Impact of Valerate Esterification on Receptor Selectivity or Affinity
The binding affinity of a corticosteroid to the glucocorticoid receptor (GR) is a primary determinant of its potency. Chemical modifications, such as esterification, can alter this affinity. The introduction of a valerate ester at the C-17 or C-21 position of a corticosteroid generally leads to an increase in both lipophilicity and binding affinity for the GR. nih.gov
Research on cultured human keratinocytes has shown that elongating the ester chain from acetate (B1210297) to valerate enhances the steroid's binding affinity. nih.gov However, it is noteworthy that for some steroids, 21-esters may exhibit lower binding affinity than their parent alcohol form. nih.gov In the case of cortisol, esterification of the 21-hydroxy group to form cortisol 21-valerate resulted in a relative affinity of 0.32 compared to the parent cortisol (relative affinity of 1). researchgate.net This indicates that while esterification can enhance affinity, the specific position and the parent steroid are crucial factors.
The increased lipophilicity due to the valerate ester also plays a role in receptor interaction. nih.govresearchgate.net A correlation between the lipophilicity of 17α- and 21-esters and their binding affinity for the glucocorticoid receptor has been observed. nih.gov This enhanced lipophilicity can facilitate better penetration through cell membranes to reach the cytoplasmic glucocorticoid receptors. ncats.iotouro.edu
Table 1: Relative Binding Affinity of Various Corticosteroids and their Esters
This table is for illustrative purposes and synthesizes data from multiple sources. The values are relative and intended for comparison.
| Compound | Parent Steroid | Ester Group | Relative Binding Affinity (Compared to Parent Compound) | Key Findings |
| Cortisol 21-valerate | Cortisol | Valerate at C-21 | 0.32 researchgate.net | Esterification at the 21-hydroxy group of cortisol with valerate resulted in a decreased relative affinity compared to cortisol. researchgate.net |
| Cortisol 21-acetate | Cortisol | Acetate at C-21 | 0.046 researchgate.net | Shorter chain esterification at C-21 led to a more significant loss of relative affinity for cortisol. researchgate.net |
| Betamethasone 17-valerate | Betamethasone | Valerate at C-17 | Higher than Betamethasone researchgate.net | Esterification of betamethasone at C-17 with a valerate group increases its affinity for the glucocorticoid receptor. researchgate.net |
Sustained Action Profile Attributed to Esterification in Preclinical Contexts
Esterification of corticosteroids like dexamethasone to form this compound not only impacts receptor affinity but also contributes to a more sustained duration of action. This is largely attributed to the increased lipophilicity of the esterified molecule. patsnap.comijdvl.com
The valerate ester of dexamethasone, being highly lipophilic, can readily cross the corneal epithelium. semanticscholar.org Following penetration, the hydrophilic stroma can act as a barrier, creating a depot of the lipophilic prodrug. semanticscholar.org The active dexamethasone is then gradually released as the ester is slowly hydrolyzed. semanticscholar.org This slow, enzyme-mediated hydrolysis suggests that this compound can function as a sustained drug release system. semanticscholar.org
This "reservoir effect" is a key principle in topical corticosteroid therapy, where the stratum corneum of the skin can also store the lipophilic drug, allowing for a prolonged therapeutic effect. ijdvl.com The slow absorption and subsequent hydrolysis of the ester in the skin contribute to its sustained action. patsnap.comijdvl.com
Preclinical studies have explored various formulations to further enhance this sustained release profile. For instance, dexamethasone has been encapsulated in poly-DL-lactide-co-glycolide (PLGA) microparticles, which demonstrated a significantly increased half-life compared to a dexamethasone solution. researchgate.net While not specific to the valerate ester, this research highlights the principle of creating a drug reservoir for sustained release.
In ophthalmology, the slow hydrolysis of valerate esters in the cornea is a desirable characteristic for sustained drug delivery to the eye. semanticscholar.org Studies with other lipophilic corticosteroid esters have shown that they can form tissue deposits, providing a sustained release over extended periods. semanticscholar.org
Table 2: Preclinical Findings on Sustained Action of Esterified Corticosteroids
This table summarizes findings from preclinical studies relevant to the sustained action profile.
| Corticosteroid Ester | Preclinical Model/Context | Key Finding | Implication for Sustained Action |
| This compound | Ocular (Corneal Penetration) | Highly lipophilic, crosses corneal epithelium and forms a depot in the stroma with slow hydrolysis. semanticscholar.org | The slow release from the stromal depot provides a sustained therapeutic effect in the eye. semanticscholar.org |
| Prednisolone valerate acetate | General (Topical Absorption) | Esterification enhances lipophilicity, leading to improved topical absorption and prolonged duration of action. patsnap.com | Allows for more controlled release of the active drug, potentially reducing application frequency. patsnap.com |
| Dexamethasone (in PLGA microparticles) | In vitro (Ocular model) | Encapsulation led to a 9-fold increase in half-life compared to dexamethasone solution. researchgate.net | Demonstrates the principle of creating a drug depot for sustained release, a concept applicable to lipophilic esters. researchgate.net |
Computational and in Silico Modeling in Dexamethasone Valerate Research
Molecular Docking and Dynamics Simulations of Receptor-Ligand Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as dexamethasone (B1670325), binds to its receptor and the subsequent structural changes that occur. These methods provide a virtual window into the molecular interactions that underpin a drug's mechanism of action.
In silico studies investigate the binding of dexamethasone, the active form of dexamethasone valerate (B167501), to the ligand-binding domain (LBD) of the glucocorticoid receptor (GR). nih.gov At the cellular level, dexamethasone valerate passes through the cell membrane due to its lipophilic nature, after which it is presumed that the valerate ester is cleaved, releasing dexamethasone to interact with the cytoplasmic GR. patsnap.compatsnap.com
Molecular docking simulations predict the most likely binding pose of dexamethasone within the GR's hydrophobic ligand-binding pocket. frontiersin.org These models have been refined by comparing the binding of dexamethasone to that of the natural ligand, cortisol, and other synthetic glucocorticoids. nih.gov Studies have shown that dexamethasone fits snugly within the receptor, and its stability within the binding pocket is maintained by strong hydrogen bonds and other non-covalent interactions with specific amino acid residues. nih.govrcsb.org Computational analyses using software like Molegro Virtual Docker and GROMACS have been employed to calculate binding energies and assess the stability of the dexamethasone-GR complex. um.ac.ir For example, one study identified a favorable binding energy of -60.81 for a docked cluster, indicating a stable interaction. um.ac.ir
Table 1: Key Interacting Residues in Dexamethasone-Glucocorticoid Receptor Binding This table is illustrative, based on typical findings from molecular modeling studies of glucocorticoid receptor interactions.
| Amino Acid Residue | Type of Interaction | Role in Binding |
|---|---|---|
| Gln570 | Hydrogen Bond | Stabilizes the A-ring of the steroid. |
| Arg611 | Hydrogen Bond | Interacts with the C17 hydroxyl group. |
| Asn564 | Hydrogen Bond | Forms a hydrogen bond with the C3-keto group. |
| Gln642 | Van der Waals | Contributes to the hydrophobic pocket. |
| Thr739 | Hydrogen Bond | Interacts with the C21 hydroxyl group. |
Upon binding of an agonist like dexamethasone, the glucocorticoid receptor undergoes a significant conformational change. patsnap.com This structural rearrangement is critical for its subsequent biological activity. Initially, the GR is located in the cytoplasm, bound to a complex of chaperone proteins, including heat shock proteins (HSPs) like HSP70 and HSP90. frontiersin.org
Ligand binding triggers the dissociation of these chaperone proteins and exposes nuclear localization signals. patsnap.comfrontiersin.org Molecular dynamics simulations show that this process involves a "compaction" of the ligand-binding domain. nih.gov A key structural element affected is helix 12 of the LBD, which folds into a specific active conformation upon agonist binding. nih.gov This repositioning of helix 12 creates a binding surface for coactivator proteins, which are necessary for the receptor to effectively regulate gene transcription. rcsb.orgnih.gov Limited proteolysis experiments have confirmed these ligand-induced conformational shifts, showing different patterns of protein fragments when the receptor is bound to an agonist like dexamethasone versus an antagonist. nih.gov This agonist-specific conformation allows the activated GR complex to translocate into the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs) to modulate gene expression. patsnap.comfrontiersin.org
Physiologically Based Pharmacokinetic (PBPK) Modeling for Preclinical Prediction
Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug within the body. scilifelab.se By integrating data on the drug's physicochemical properties with physiological information from the species of interest, PBPK models can predict drug concentrations in various tissues over time. rjpbr.com For dexamethasone, PBPK models are crucial for preclinical assessment and for extrapolating data between species. nih.govnih.gov
PBPK models have been developed to describe the pharmacokinetics of dexamethasone in animal models, particularly in rats. nih.govnih.gov These models consist of compartments representing different organs and tissues, interconnected by blood flow. rjpbr.com By using data from in vitro studies and infusion studies in live animals, researchers can determine key parameters like tissue partition coefficients (Kp), which describe how a drug distributes between tissue and plasma. nih.govnih.gov
A PBPK model for dexamethasone in rats, incorporating 12 different tissues, revealed that the drug partitions extensively into the liver (Kp = 6.76) but shows very limited distribution into adipose tissue (Kp = 0.17) and the brain. nih.govnih.gov The low brain concentration is likely due to efflux transporters like P-glycoprotein. nih.gov Such models are invaluable for predicting drug exposure at the site of action, which is essential for understanding the pharmacodynamic effects in different tissues. nih.gov
Table 2: Predicted Tissue Partition Coefficients (Kp) of Dexamethasone in Rats Data sourced from PBPK modeling studies in male rats. nih.gov
| Tissue | Tissue Partition Coefficient (Kp) |
|---|---|
| Adipose | 0.17 |
| Bone | 0.29 |
| Brain | 0.14 |
| Gut | 0.66 |
| Heart | 0.54 |
| Kidney | 0.91 |
| Liver | 6.76 |
| Lung | 1.14 |
| Muscle | 0.45 |
| Skin | 0.59 |
| Spleen | 0.79 |
| Thymus | 1.31 |
A significant challenge in drug development is extrapolating pharmacokinetic data from preclinical animal models to humans. numberanalytics.com PBPK modeling is a powerful tool for this purpose, as it can account for known physiological and anatomical differences between species, such as organ volumes, blood flow rates, and metabolic enzyme activity. rjpbr.comnih.gov
A meta-analysis of dexamethasone pharmacokinetics across 11 different species utilized PBPK and allometric scaling models to capture its behavior. nih.gov The analysis found that while clearance values for dexamethasone varied considerably between species, its distribution parameters were more conserved. nih.gov Such models can help predict human pharmacokinetics based on preclinical data, potentially reducing the number of animal studies required and improving the design of first-in-human clinical trials. rjpbr.com However, species differences in metabolic pathways, such as the varying isoforms and substrate specificities of the CYP3A enzyme family, can make direct extrapolation challenging and highlight the importance of using human-derived in vitro data to inform and validate these models. nih.gov
Systems Biology Approaches and Gene Regulatory Network Modeling
Systems biology approaches aim to understand the complex interactions within biological systems, moving beyond the study of single molecules to entire networks. nih.gov For a drug like dexamethasone, which acts by altering gene transcription, modeling gene regulatory networks (GRNs) can provide profound insights into its mechanism of action and the basis for variable patient responses. patsnap.comnih.gov
A GRN is a collection of molecular regulators (like transcription factors) that interact with each other and with other substances in the cell to govern the expression levels of mRNA and proteins. plos.orgplos.org In the context of dexamethasone, researchers use high-throughput data, such as gene expression profiles from microarrays (RNA-seq), to construct these networks. nih.govembopress.org
For instance, studies on corticosteroid response in asthma have used computational methods like PANDA (Passing Attributes between Networks for Data Assimilations) to build GRNs for patients who respond well to treatment versus those who respond poorly. nih.govnih.gov By comparing the networks from dexamethasone-treated cells to untreated cells, researchers can identify the specific transcription factors and gene pathways that are most affected by the drug. nih.gov This differential network analysis has revealed distinct biological processes, such as an enrichment of pro-apoptotic pathways in good responders and anti-apoptotic pathways in poor responders, providing a molecular basis for the observed clinical heterogeneity and identifying potential new therapeutic targets. nih.govnih.gov
Predictive Models for this compound's Effects on Cellular Pathways
Predictive computational models are essential for hypothesizing and analyzing the molecular interactions of dexamethasone, the active metabolite of this compound, with its biological targets. These models help in understanding how the compound modulates cellular signaling cascades, particularly those central to inflammation and immune responses.
One of the primary mechanisms of action for glucocorticoids like dexamethasone is the regulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key driver of inflammation. nih.gov In silico models have been developed to simulate the effects of corticosteroids on this pathway. These physicochemical models integrate kinetic rules and signaling cascades to predict how glucocorticoids modulate the inflammatory response triggered by stimuli such as lipopolysaccharides (LPS). nih.govresearchgate.net Such models can simulate the dynamics of NF-κB activation, its translocation to the nucleus, and the subsequent transcription of pro-inflammatory genes. nih.gov For instance, a reverse-engineered inflammation model demonstrated that the timing of corticosteroid intervention is a critical determinant of its protective versus symptomatic effects. nih.gov
Molecular dynamics simulations and homology modeling have also been employed to predict the binding of dexamethasone to the glucocorticoid receptor (GR). oup.comnih.gov These models provide atomic-level insights into the conformational changes in the GR's ligand-binding domain upon binding to dexamethasone. oup.comresearchgate.net By understanding these structural interactions, researchers can predict the stability of the drug-receptor complex and how it influences the receptor's ability to interact with DNA and other proteins, ultimately affecting gene transcription. nih.gov For example, molecular simulations have shown that the rigidity of the steroid's A-ring is crucial for its glucocorticoid activity. nih.govroyalsocietypublishing.org
Furthermore, in silico analyses have been used to identify potential binding sites for transcription factors that are affected by dexamethasone treatment. For example, analysis of the carbonic anhydrase IX (CA9) promoter region revealed that dexamethasone-mediated reduction in CA9 transcription could be linked to the reduced binding activity of hypoxia-inducible factor 1-alpha (HIF-1α) and the involvement of NF-κB binding sites. spandidos-publications.com
Table 1: Examples of Predictive Models in Dexamethasone Research
| Model Type | Focus of Prediction | Key Findings |
|---|---|---|
| Physicochemical Model | Systemic inflammation via NF-κB pathway | Predicts the modulation of uncontrolled inflammatory responses based on corticosteroid timing and dosage. nih.govimrpress.com |
| Homology Modeling | Glucocorticoid Receptor (GR) ligand-binding | Elucidates the specific amino acid interactions and conformational changes in the GR upon binding to corticosteroids like dexamethasone. oup.comresearchgate.net |
| Molecular Dynamics Simulations | GR-DNA binding and steroid conformational mobility | Shows that the rigidity of the steroid's A-ring correlates with high glucocorticoid activity and that GR binding can induce significant deformations in DNA. nih.govnih.govroyalsocietypublishing.org |
| Boolean Interactome Model | Glucocorticoid Receptor interaction network | Simulates the relationships between GR and its interacting proteins, linking them to downstream biological processes like inflammation and cell death. plos.org |
Integration of Omics Data for Mechanistic Understanding
The integration of high-throughput "omics" data, such as transcriptomics and proteomics, with computational models provides a systems-level understanding of the mechanisms of action of this compound. This approach allows for the identification of global changes in gene and protein expression, revealing the broad impact of the drug on cellular function.
Transcriptomic analyses, using techniques like RNA sequencing and microarrays, have been instrumental in identifying genes that are differentially expressed following dexamethasone treatment. imrpress.commdpi.com For instance, studies in human lens epithelial cells treated with dexamethasone revealed the upregulation of lysophosphatidic acid receptor 1 (LPAR1) and the involvement of the PI3K/AKT/mTOR pathway, providing insights into the drug's effects on cell morphology and autophagy. imrpress.comnih.gov In another study on ataxia-telangiectasia (A-T) cells, transcriptomic profiling identified over 3000 differentially modulated gene probes, pointing to the regulation of pathways related to vesicle transport and G-protein signaling. tandfonline.com These large datasets are analyzed using bioinformatics tools to identify enriched pathways, such as the cytokine-cytokine receptor interaction pathway in dexamethasone-induced immune suppression. mdpi.com
Proteomic studies, often using mass spectrometry-based techniques, complement transcriptomics by quantifying changes in protein abundance. nih.govresearchgate.net A quantitative proteomic analysis of human trabecular meshwork cells treated with dexamethasone identified 20 differentially expressed proteins, including connective tissue growth factor (CTGF) and thrombospondin-1 (THBS1), which are implicated in the transforming growth factor-β (TGF-β) pathway. researchgate.net In a study exploring the effects of dexamethasone on cartilage, proteomics revealed that while the drug could rescue many catabolic effects of inflammation, it did not fully restore anabolic processes. researchgate.net
The true power of this approach lies in the integration of multiple omics datasets. By combining transcriptomic and proteomic data, researchers can build more comprehensive network pathway models. plos.org For example, an integrated analysis in A-T cells treated with dexamethasone showed a discrepancy between protein abundance and the corresponding gene expression changes, highlighting the importance of post-transcriptional regulation. plos.org Similarly, a study on remdesivir-induced hepatotoxicity showed that dexamethasone offers protection by mitigating apoptosis and autophagy through the modulation of the MAPK signaling pathway. nih.gov These integrated systems biology approaches are crucial for a holistic understanding of the multifaceted effects of dexamethasone. nih.gov
Table 2: Illustrative Omics Data Findings for Dexamethasone's Cellular Effects
| Omics Type | Biological System/Model | Key Differentially Regulated Molecules/Pathways | Research Implication |
|---|---|---|---|
| Transcriptomics | Human Lens Epithelial Cells | Upregulation of LPAR1; involvement of PI3K/AKT/mTOR pathway. imrpress.comnih.gov | Understanding mechanisms of cataract formation. |
| Transcriptomics | Chick Spleen (Immunosuppression model) | 515 significantly differentially expressed genes; enrichment of cytokine-cytokine receptor interaction pathway. mdpi.com | Elucidating the molecular basis of immunosuppressive effects. |
| Proteomics | Human Trabecular Meshwork Cells | 20 differentially expressed proteins (e.g., CTGF, THBS1); implication of TGF-β and PI3K-Akt signaling pathways. researchgate.net | Insights into corticosteroid-induced ocular hypertension. |
| Proteomics | Rat Liver Sinusoidal Endothelial Cells | Differential expression of 33 cell-associated proteins and 178 proteins in the secretome in response to dexamethasone. plos.org | Characterizing the anti-inflammatory and cell-stabilizing effects on liver cells. |
| Integrated Transcriptomics & Proteomics | Ataxia-Telangiectasia (A-T) Lymphoblastoid Cells | Identification of 599 differentially expressed genes and 34 modulated proteins; network analysis pointed to affected biological and molecular functions. plos.org | Revealing the molecular mechanism of action in a specific therapeutic context. |
Future Research Trajectories for Dexamethasone Valerate
Exploration of Novel Therapeutic Applications in Preclinical Models
While dexamethasone (B1670325) valerate (B167501) is well-established for its anti-inflammatory and immunosuppressive properties, ongoing preclinical research seeks to uncover its efficacy in a broader range of diseases. patsnap.com Current investigations are primarily centered on its potential in treating autoimmune disorders, allergic reactions, and certain types of cancer. patsnap.com The valerate ester modification of dexamethasone enhances its absorption and prolongs its action, making it a candidate for conditions requiring sustained anti-inflammatory and immunosuppressive effects. patsnap.com
Future preclinical studies are anticipated to delve into its application for neuroinflammatory disorders, cardiovascular diseases, and as an adjunct in regenerative medicine. The potent anti-inflammatory effects of dexamethasone valerate could be beneficial in mitigating the chronic inflammation associated with these conditions. Research institutions are actively investigating its efficacy in various patient populations to better understand its long-term benefits and safety profile. patsnap.com
| Therapeutic Area | Potential Application | Rationale for Exploration |
|---|---|---|
| Oncology | Adjunctive therapy for certain cancers | Potent anti-inflammatory and immunosuppressive effects may help manage cancer-related inflammation and treatment side effects. patsnap.com |
| Neurology | Treatment of neuroinflammatory conditions | Ability to suppress inflammatory responses within the central nervous system. |
| Cardiology | Modulation of inflammatory processes in cardiovascular disease | Potential to reduce inflammation-mediated damage to cardiovascular tissues. |
| Regenerative Medicine | Control of inflammation in tissue regeneration | Creation of a more favorable environment for tissue repair and regeneration by modulating the initial inflammatory response. |
Development of Advanced Nanotechnology-Enabled Delivery Platforms
A significant frontier in this compound research is the development of advanced delivery systems to enhance its therapeutic index. Conventional topical formulations can have limitations in penetrating the skin barrier and may lead to systemic side effects with long-term use. mdpi.commdpi.comnih.gov Nanotechnology offers promising solutions to overcome these challenges by enabling targeted delivery, controlled release, and improved bioavailability. nih.govskintherapyletter.comnih.gov
Various nanocarriers are being investigated for the delivery of corticosteroids, including liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), polymeric nanoparticles, and hydrogels. mdpi.commdpi.comnih.govnih.gov These systems can protect the drug from degradation, increase its penetration through the skin, and allow for a sustained release over time, thereby reducing the frequency of application and minimizing systemic absorption. skintherapyletter.comnih.gov For instance, nanoparticle-based ophthalmic formulations of dexamethasone have been shown to enhance corneal permeability and prolong residence time. researchgate.net
| Nanocarrier Type | Key Features and Advantages | Supporting Research Findings |
|---|---|---|
| Lipid Nanoparticles (SLNs, NLCs) | Enhance skin penetration and provide controlled drug release. nih.govnih.gov | NLC-based gels of betamethasone (B1666872) valerate showed a 2.59-fold higher enhancement ratio in permeation compared to a plain gel. nih.gov |
| Polymeric Nanoparticles | Offer high drug loading capacity and can be tailored for targeted delivery. mdpi.com | Polymeric nanoparticles have been shown to have significant effects in the dermal delivery of corticosteroids with minimal transdermal penetration. mdpi.com |
| Liposomes and Ethosomes | Improve drug absorption, stability, and can penetrate deeper skin layers. mdpi.comnih.govnih.gov | Ethosomes have been proposed as an effective delivery system for both transdermal and dermal drug targeting. mdpi.com |
| Hydrogels | Provide high water content and can offer responsive drug release. nih.gov | Thermoresponsive nanogels incorporating β-cyclodextrin have shown efficient delivery of dexamethasone to the epidermis and dermis. rsc.org |
| Microneedles | Facilitate painless and localized drug delivery across the stratum corneum. nih.gov | Microneedle systems can address limitations of traditional topical therapies by enabling deeper skin penetration and reducing side effects. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. researchgate.netmdpi.com These technologies can analyze vast datasets to identify new drug targets, optimize molecular structures, and predict drug-target interactions, thereby accelerating the research and development process. researchgate.netmdpi.com
In the context of this compound, AI can be utilized to:
Optimize Molecular Design: AI algorithms can generate and evaluate novel derivatives of dexamethasone with improved efficacy and safety profiles. mdpi.com
Predict Therapeutic Response: Machine learning models can analyze patient data to predict who is most likely to benefit from corticosteroid therapy, paving the way for personalized medicine. nih.gov
Optimize Combination Therapies: AI platforms can rapidly identify synergistic drug combinations. For example, the IDentif.AI platform was used to pinpoint an optimal three-drug combination including remdesivir (B604916), ritonavir, and lopinavir (B192967) for SARS-CoV-2, demonstrating a 6.5-fold enhanced efficacy over remdesivir alone. nih.gov Similar approaches could be used to identify effective combination therapies involving this compound for various inflammatory diseases.
| Application Area | Specific AI/ML Technique | Potential Impact |
|---|---|---|
| Drug Discovery and Design | Generative Adversarial Networks (GANs), Graph Neural Networks (GNNs) | Generation of novel corticosteroid analogues with optimized properties; prediction of molecular properties to enhance drug design. mdpi.commdpi.com |
| Personalized Medicine | Predictive modeling based on patient data (genomics, proteomics) | Identification of patients who will respond best to this compound therapy, reducing adverse effects and improving outcomes. nih.gov |
| Combination Therapy Optimization | AI-driven platforms for analyzing drug interactions | Rapid identification of synergistic drug combinations to enhance therapeutic efficacy and reduce required doses. nih.gov |
Mechanistic Studies on Long-Term Cellular and Molecular Adaptations to this compound Exposure
Understanding the long-term cellular and molecular consequences of this compound exposure is crucial for optimizing its therapeutic use and mitigating potential adverse effects. Prolonged use of corticosteroids can lead to various side effects, including skin thinning, osteoporosis, and adrenal suppression. patsnap.comdrugs.com Mechanistic studies are essential to elucidate the underlying molecular pathways responsible for these effects.
At the cellular level, this compound binds to glucocorticoid receptors, which then translocate to the nucleus to regulate the expression of target genes involved in inflammation and immune responses. patsnap.compatsnap.com However, long-term exposure can lead to complex cellular adaptations. For instance, prolonged treatment of human bone-derived cells with dexamethasone has been shown to promote a more differentiated osteoblastic phenotype, characterized by increased alkaline phosphatase activity. nih.gov In contrast, studies on human testicular peritubular cells revealed that prolonged dexamethasone exposure leads to significant alterations in the proteome, affecting proteins related to the extracellular matrix and focal adhesion. nih.gov
Future research will likely focus on:
Epigenetic Modifications: Investigating how long-term this compound exposure alters DNA methylation and histone modification patterns, leading to lasting changes in gene expression.
Proteomic and Metabolomic Profiling: Comprehensive analysis of changes in protein and metabolite levels in response to chronic treatment to identify biomarkers of efficacy and toxicity.
Signal Transduction Pathways: Elucidating the non-genomic effects of this compound and how they contribute to both its therapeutic actions and adverse effects over time. patsnap.com
| Cell/Tissue Type | Observed Long-Term Effects | Potential Molecular Mechanisms |
|---|---|---|
| Human Bone-Derived Cells | Increased alkaline phosphatase activity; promotion of a more differentiated osteoblastic phenotype. nih.gov | Alterations in gene expression related to bone formation and metabolism. |
| Human Testicular Peritubular Cells | Novel proteomic alterations, particularly in extracellular matrix and focal adhesion-related proteins. nih.gov | Changes in protein synthesis and degradation pathways. |
| Immune Cells | Induction of apoptosis in T-lymphocytes and eosinophils. patsnap.com | Modulation of pro- and anti-apoptotic signaling pathways. |
| Cardiovascular System (developing) | In preclinical models, dexamethasone triggered cardiomyocyte hypertrophy and oxidative stress. nih.gov | Activation of p38 and cleaved caspase 3. nih.gov |
Q & A
Q. What are the critical considerations for synthesizing dexamethasone valerate with high purity?
Synthesis requires precise control of esterification at the 17-hydroxyl group of dexamethasone. Key steps include protecting reactive sites (e.g., 21-hydroxyl) and using valeric anhydride under anhydrous conditions. Impurities like betamethasone 21-valerate (a positional isomer) may form due to incomplete reaction or side reactions, necessitating purification via column chromatography or preparative HPLC .
Q. How do researchers ensure the stability of this compound in topical formulations?
Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, humidity) followed by HPLC analysis to monitor degradation products like 9α-bromobetamethasone 17-valerate. Formulations often include antioxidants (e.g., BHT) and pH buffers to minimize hydrolysis of the valerate ester .
Q. What in vivo models are suitable for assessing the systemic toxicity of topical this compound?
Rat models are commonly used, with parameters including adrenal gland weight, serum corticosterone levels, and histopathology of lymphatic organs. A 30-day dermal application study in rats showed reversible adrenal suppression, highlighting the need for recovery phase assessments .
Advanced Research Questions
Q. How can conflicting data on this compound’s permeation and dissolution rates be resolved?
Contrasting permeation (e.g., low in Franz cells) versus dissolution (high in Hanson apparatus) data may arise from matrix-drug interactions. Methodological harmonization, such as using PCL matrices with controlled porosity, and dual testing under biorelevant conditions (e.g., simulated skin fluid), can reconcile discrepancies .
Q. What advanced analytical methods quantify trace impurities in this compound batches?
Stability-indicating HPLC methods with UV/HRMS detection are preferred. For example, USP guidelines specify limits for impurities like betamethasone valerate-related compound D (≤0.10%) and unspecified impurities (≤0.1%). Method validation includes forced degradation studies and spike recovery tests .
Q. How does this compound compare to other corticosteroids in potency and safety profiles?
Comparative studies rank toxicity as fluocinonide > dexamethasone > clobetasol > this compound ≈ betamethasone valerate. Metrics include thymus involution, adrenal atrophy, and epidermal thinning in murine models. This compound’s lower fluorination at C9 reduces dermal atrophy risk compared to clobetasol .
Q. What strategies optimize this compound’s release in sustained-release drug delivery systems?
Polycaprolactone (PCL) matrices are tested for controlled release, with adjustments to polymer molecular weight and drug loading (e.g., 10–20% w/w). In vitro dissolution using USP Apparatus 2 (paddle) at 50 rpm in pH 7.4 PBS provides biorelevant release kinetics .
Methodological Guidance
Q. How to design a robust pharmacokinetic study for this compound in transdermal delivery?
Q. What statistical approaches address variability in corticosteroid efficacy trials?
Randomized block designs with covariate adjustment (e.g., baseline inflammation scores) reduce inter-subject variability. Non-linear mixed-effects modeling (NONMEM) can quantify dose-response relationships and inter-individual variability .
Q. How to validate a new HPLC method for this compound in complex matrices?
Follow ICH Q2(R1) guidelines for linearity (1–200 µg/mL), accuracy (98–102% recovery), and precision (RSD ≤2%). Include specificity testing against structurally related steroids (e.g., betamethasone valerate) and degradation products .
Data Contradiction Analysis
Q. Why do some studies report this compound as a “high-risk” corticosteroid despite its moderate potency?
Discrepancies arise from differences in experimental models (e.g., human vs. rodent skin permeability) and endpoint selection (e.g., vasoconstriction vs. cytokine inhibition). Meta-analyses using standardized scales (e.g., Atrophy Index) can clarify risk profiles .
Q. How to interpret conflicting in vitro and in vivo data on this compound’s anti-inflammatory efficacy?
In vitro models (e.g., LPS-stimulated macrophages) may overestimate potency due to lack of metabolic clearance. Cross-validate findings with ex vivo human skin explants or microdialysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
